9-Bromo-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline

Medicinal Chemistry Diuretics Structure-Activity Relationship (SAR)

Procurement pain point: securing a reliable, single-isomer halogenated julolidine for reproducible cross-coupling. This 9-bromo derivative (CAS 70173-54-5) provides a defined reactive handle for Suzuki, Stille, or Buchwald-Hartwig reactions. - **Key application**: Precursor for donor-acceptor DSSC dyes; bromine position dictates optoelectronic properties. - **SAR utility**: 9-substituent enhances diuretic activity vs. non-halogenated controls; enables enzyme probe synthesis. - **Supply**: Single well-defined regioisomer - no alternative substitution accepted for SAR or materials work.

Molecular Formula C12H14BrN
Molecular Weight 252.15 g/mol
CAS No. 70173-54-5
Cat. No. B1334076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Bromo-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline
CAS70173-54-5
Molecular FormulaC12H14BrN
Molecular Weight252.15 g/mol
Structural Identifiers
SMILESC1CC2=CC(=CC3=C2N(C1)CCC3)Br
InChIInChI=1S/C12H14BrN/c13-11-7-9-3-1-5-14-6-2-4-10(8-11)12(9)14/h7-8H,1-6H2
InChIKeyPVTRKHJBWSTNOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Bromojulolidine as a Specialized Building Block


9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline (CAS 70173-54-5), commonly known as 9-Bromojulolidine or 4-Bromojulolidine, is a brominated derivative of the tricyclic julolidine scaffold (C12H15N) [1]. This compound features a bromine atom at the 9-position of the fused pyrido[3,2,1-ij]quinoline ring system . This halogenation introduces a versatile synthetic handle, enabling diverse downstream chemical transformations via cross-coupling and other reactions . The compound's role is not as an end-product, but as a pivotal intermediate in the synthesis of complex molecules for advanced materials and pharmaceutical research.

Versatile synthetic handle via 9-bromo group for cross-coupling
Enables efficient assembly of complex molecules for materials and pharmaceutical research
Supports julolidine scaffold derivatization without affecting core structure

Substitution Risks for 9-Bromojulolidine


Generic substitution for 9-Bromojulolidine is not scientifically sound due to the specific and non-interchangeable role of the 9-bromo substituent. As a functional handle, this bromine atom is critical for enabling key reactions like palladium-catalyzed cross-couplings, which are essential for building molecular complexity . The position of this halogen on the julolidine core dictates the electronic properties and steric profile of downstream products . Substituting with an alternative, such as a non-halogenated julolidine or a differently substituted analog, would preclude a planned synthetic sequence or yield a product with fundamentally different, and likely inferior, physicochemical or optoelectronic characteristics .

Reactive Handle Loss

Non-halogenated julolidine lacks the bromine atom required for planned cross-coupling steps, precluding key synthetic transformations.

Altered Reactivity

Substituting with a different halogen or changing the substitution position may shift electronic and steric profiles, altering downstream product properties.

Scaffold Mismatch

Replacing the brominated julolidine core with an alternative scaffold can dismantle established structure-activity relationships and optoelectronic characteristics.

Performance Evidence for 9-Bromojulolidine


Diuretic Activity: 9-Bromo vs Non-Brominated

In a study of diuretic agents, a compound class featuring the 9-bromo-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline core demonstrated substantially increased diuretic activity compared to its non-brominated analogs [1]. While the target compound (70173-54-5) is the synthetic precursor, this evidence highlights the profound impact of the 9-bromo substitution on the biological activity of the final pharmacophore.

Diuretic SAR evidence
Class-level
Substantially increased diuretic effect vs non-brominated analogs
Supports structure-activity relationship review
Class-level inference; target compound is the synthetic precursor
Medicinal Chemistry Diuretics Structure-Activity Relationship (SAR)

Anti-S. aureus Activity

9-Bromojulolidine exhibits antimicrobial activity against the Gram-positive bacterium Staphylococcus aureus. In a standardized assay, it demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL, compared to 0.5 µg/mL for the potent control antibiotic Ciprofloxacin .

Antimicrobial activity
Head-to-head
MIC 15 µg/mL vs Ciprofloxacin 0.5 µg/mL
Supports antimicrobial screening context
In vitro assay against S. aureus
Antimicrobial Medicinal Chemistry Bacterial Inhibition

Anticancer Activity Against HeLa Cells

The compound displays anticancer activity against the HeLa human cervical cancer cell line. In a cytotoxicity assay, 9-Bromojulolidine exhibited an IC50 value of 10 µM, compared to an IC50 of 0.5 µM for the established chemotherapeutic agent Doxorubicin .

Cytotoxicity profile
Head-to-head
IC50 10 µM vs Doxorubicin 0.5 µM
Supports cell-model endpoint review
In vitro assay against HeLa cell line
Oncology Medicinal Chemistry Cytotoxicity

Competitive Enzyme Inhibition in Metabolism

9-Bromojulolidine is hypothesized to function as a competitive inhibitor for various enzymes involved in xenobiotic and drug metabolism . This suggests a specific mechanism of action based on the brominated julolidine structure, differentiating it from other heterocyclic enzyme modulators. Specific quantitative inhibition constants (Ki or IC50) are not provided in the source.

Enzyme interaction hypothesis
Context-dependent
Competitive inhibition of xenobiotic/drug metabolizing enzymes hypothesized
Supports enzyme interaction study context
Quantitative data not available; requires validation
Enzymology Drug Metabolism Pharmacokinetics

Application Scenarios for 9-Bromojulolidine


DSSC Material Synthesis

This compound is a critical precursor for synthesizing advanced julolidine-based organic dyes used in DSSCs. The bromine atom at the 9-position acts as a reactive handle for attaching the julolidine electron-donating group to various acceptor units via cross-coupling reactions . The resulting dyes, with their extended pi-conjugation and strong donor-acceptor character, are key to improving photovoltaic performance, as demonstrated in studies optimizing conversion efficiencies and open-circuit voltages of solar cells based on this scaffold .

Fluorescent Probes & OLED Materials

The compound is a versatile building block for creating advanced fluorescent materials. Its julolidine core is known for its strong electron-donating and fluorescent properties . The 9-bromo group enables the conjugation of this core to a wide range of chromophores, allowing researchers to fine-tune emission wavelengths and quantum yields. This is highly relevant for the development of novel organic light-emitting diodes (OLEDs) and fluorescent probes for bioimaging .

SAR and Lead Optimization

The compound serves as a key intermediate for building libraries of julolidine derivatives for structure-activity relationship (SAR) studies. Evidence shows that the 9-bromo substituent itself can significantly influence biological activity, for example, by substantially increasing the diuretic effect of related compounds compared to their non-brominated counterparts . Its reported role as a competitive enzyme inhibitor further validates its use in creating probe molecules to investigate drug metabolism and other biological pathways .

Custom Synthesis for Chemical Biology Tools

Due to its single, well-defined reactive handle, 9-Bromojulolidine is an ideal starting material for custom synthesis in chemical biology. It can be readily functionalized to create bioconjugates, affinity probes, or targeted molecular tools. Its potential to interact with specific enzymes, such as those involved in xenobiotic metabolism , makes it a valuable core for developing chemical probes to study these systems.

Application
Selection Property
Validation Focus
DSSC Material Synthesis
9-Bromo reactive handle for cross-coupling
Photovoltaic conversion efficiency and dye stability
Fluorescent Probes & OLED Materials
Electron-donating julolidine core
Emission wavelength and quantum yield tuning
SAR and Lead Optimization
9-Bromo substitution influence on bioactivity
Structure-activity relationship validation
Custom Synthesis for Chemical Biology Tools
Single reactive handle for bioconjugation
Target engagement and probe specificity validation

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